molecular formula C14H11NS B107399 2-(4-methylphenyl)benzothiazole CAS No. 16112-21-3

2-(4-methylphenyl)benzothiazole

Cat. No.: B107399
CAS No.: 16112-21-3
M. Wt: 225.31 g/mol
InChI Key: JVPGYYNQTPWXGE-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)benzothiazole typically involves the cyclization of 4-methylthiobenzanilide with sulfur and iodine. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid. The general reaction scheme is as follows:

    Cyclization Reaction:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic systems to enhance the reaction rate and yield. The choice of catalysts and reaction conditions can vary depending on the desired scale and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated benzothiazole derivatives

Scientific Research Applications

2-(4-methylphenyl)benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: Research has shown potential anticancer activity, leading to its investigation as a possible therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets may include enzymes or receptors essential for the survival and proliferation of the microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfonylphenyl)-1,3-benzothiazole
  • 2-(4-Bromophenyl)-1,3-benzothiazole
  • 2-(4-Chlorophenyl)-1,3-benzothiazole

Uniqueness

2-(4-methylphenyl)benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methylphenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPGYYNQTPWXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358848
Record name 2-(4-Methylphenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16112-21-3
Record name 2-(4-Methylphenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

125 g (1 mol) of o-aminothiophenol, 136 g (1 mol) of p-toluic acid and 600 g of polyphosphoric acid were admixed and stirred into nitrogen gas at 170°-200° C. for 4 hours. After the reaction mixture was cooled to 100° C., it was poured in 5 l of water. The mixture was adjusted to pH 5 with NaOH and the resulting crystals were filtered off, whereupon 220 g of 4-(benzothiazol-2-yl) toluene was obtained as crude crystals. Recrystallization from n-hexane gave 172 g of pure product as colorless prisms melting at 84°-85° C.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
600 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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